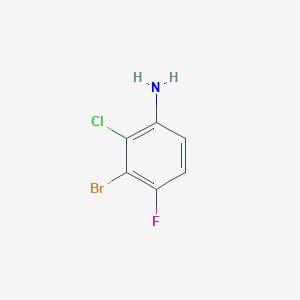
3-Bromo-2-chloro-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-4-fluoroaniline: is an aromatic amine with the molecular formula C6H4BrClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-fluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives. For instance, 3-chloro-4-fluoronitrobenzene can be used as a starting material, which undergoes bromination followed by reduction to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation. For example, 3-chloro-4-fluoronitrobenzene can be hydrogenated in the presence of a platinum catalyst (1% Pt/C) under controlled temperature and pressure conditions to produce this compound with high yield and purity .
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-4-fluoroaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (Br, Cl, F) on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures .
科学的研究の応用
3-Bromo-2-chloro-4-fluoroaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 3-Bromo-2-chloro-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
4-Fluoroaniline: An organofluorine compound with similar applications in medicinal chemistry.
3-Chloro-4-fluoroaniline: Another halogenated aniline with comparable reactivity and applications.
2-Fluoroaniline: A fluorinated aniline used in various chemical syntheses.
Uniqueness
3-Bromo-2-chloro-4-fluoroaniline is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and properties
特性
分子式 |
C6H4BrClFN |
|---|---|
分子量 |
224.46 g/mol |
IUPAC名 |
3-bromo-2-chloro-4-fluoroaniline |
InChI |
InChI=1S/C6H4BrClFN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 |
InChIキー |
BWAYZLJQQXIODW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)Cl)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
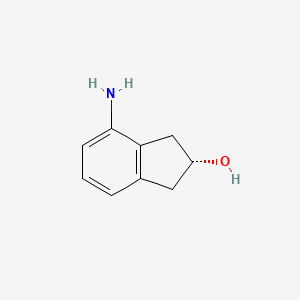
![6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
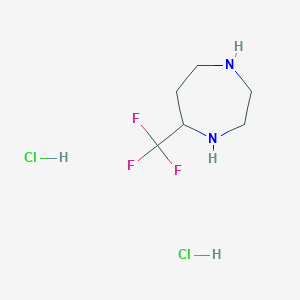
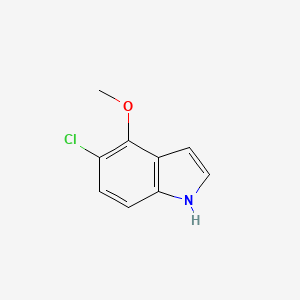
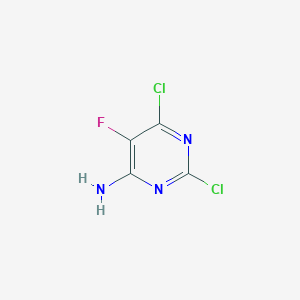
![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)
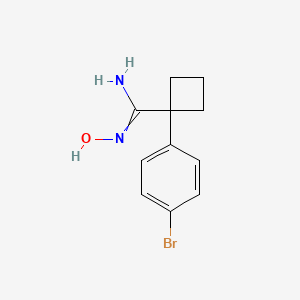
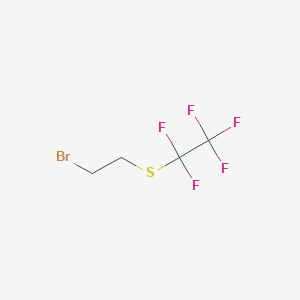
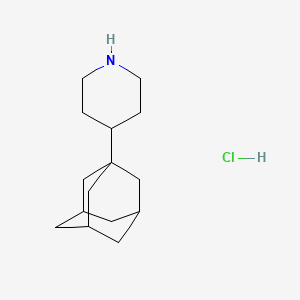
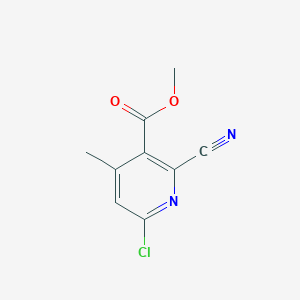
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
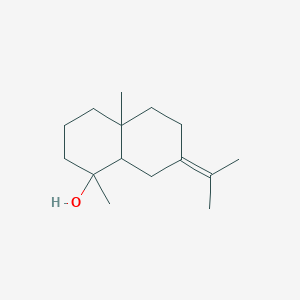
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
